molecular formula C19H15NO5 B12830690 (9H-Fluoren-9-yl)methyl (R)-4-methyl-2,5-dioxooxazolidine-3-carboxylate CAS No. 129288-35-3

(9H-Fluoren-9-yl)methyl (R)-4-methyl-2,5-dioxooxazolidine-3-carboxylate

Cat. No.: B12830690
CAS No.: 129288-35-3
M. Wt: 337.3 g/mol
InChI Key: KWBSZLYHMUTNEJ-LLVKDONJSA-N
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Description

(9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, allowing for selective deprotection and subsequent peptide bond formation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate typically involves the following steps:

    Fmoc Protection: The amino acid is first protected with the Fmoc group using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.

    Formation of Oxazolidine Ring: The protected amino acid is then reacted with an appropriate reagent to form the oxazolidine ring. This step often involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling: DCC or N,N’-diisopropylcarbodiimide (DIC) with DMAP or hydroxybenzotriazole (HOBt) as catalysts.

    Oxidation/Reduction: Various oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.

Scientific Research Applications

(9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in solid-phase peptide synthesis.

    Biology: In the study of protein-protein interactions and enzyme mechanisms.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of synthetic peptides for research and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action for (9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate involves its role as a protective group in peptide synthesis. The Fmoc group protects the amino function during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-((diphenyl(p-tolyl)methyl)amino)butanoic acid

Uniqueness

(9H-Fluoren-9-yl)methyl ®-4-methyl-2,5-dioxooxazolidine-3-carboxylate is unique due to its specific structure, which includes the oxazolidine ring. This ring structure provides additional stability and specificity in peptide synthesis, making it a valuable tool for researchers and chemists.

Properties

CAS No.

129288-35-3

Molecular Formula

C19H15NO5

Molecular Weight

337.3 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (4R)-4-methyl-2,5-dioxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C19H15NO5/c1-11-17(21)25-19(23)20(11)18(22)24-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3/t11-/m1/s1

InChI Key

KWBSZLYHMUTNEJ-LLVKDONJSA-N

Isomeric SMILES

C[C@@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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